molecular formula C16H26N2O3S B5697590 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide

Cat. No. B5697590
M. Wt: 326.5 g/mol
InChI Key: JYCMZQSYDJOLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biological effects.

Mechanism of Action

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide 41-2272 works by stimulating the activity of sGC, which is an enzyme that plays a crucial role in the regulation of various physiological processes, including vascular tone, platelet aggregation, and inflammation. By activating sGC, this compound 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), which in turn leads to the relaxation of smooth muscle cells and dilation of blood vessels.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotection. In animal models, this compound 41-2272 has been shown to improve cardiac function, reduce pulmonary arterial pressure, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide 41-2272 in lab experiments is its high selectivity for sGC, which reduces the risk of off-target effects. However, one limitation of using this compound 41-2272 is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are several potential future directions for research on N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide 41-2272. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of more potent and selective sGC stimulators that may have improved therapeutic efficacy. Additionally, further research is needed to fully elucidate the mechanism of action of this compound 41-2272 and its potential role in various disease states.

Synthesis Methods

The synthesis of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide 41-2272 involves the reaction of 4-aminobenzenesulfonyl chloride with tert-butylamine to form the intermediate N-tert-butyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-ethylbutyryl chloride to produce the final product, this compound 41-2272.

Scientific Research Applications

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases and conditions. Some of the areas of research include pulmonary hypertension, heart failure, erectile dysfunction, and neuroprotection.

properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-6-12(7-2)15(19)17-13-8-10-14(11-9-13)22(20,21)18-16(3,4)5/h8-12,18H,6-7H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCMZQSYDJOLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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